Ethene;furan-2,5-dione

thermal stability high-temperature processing polymer selection

Poly(ethylene-alt-maleic anhydride) (PEAMA), CAS 9006-26-2, is an alternating copolymer of ethylene and maleic anhydride with a weight-average molecular weight (Mw) range of 100,000–500,000 g/mol. It possesses a glass transition temperature (Tg) of approximately 235 °C , a melting point exceeding 400 °C , and a density of 0.92 g/mL.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 9006-26-2
Cat. No. B1218653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene;furan-2,5-dione
CAS9006-26-2
Synonymsethylene-maleic anhydride copolymer
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC=C.C1=CC(=O)OC1=O
InChIInChI=1S/C4H2O3.C2H4/c5-3-1-2-4(6)7-3;1-2/h1-2H;1-2H2
InChIKeyYYXLGGIKSIZHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poly(ethylene-alt-maleic anhydride) CAS 9006-26-2: High-Tg Alternating Copolymer for Polymer Modification and Drug Delivery


Poly(ethylene-alt-maleic anhydride) (PEAMA), CAS 9006-26-2, is an alternating copolymer of ethylene and maleic anhydride with a weight-average molecular weight (Mw) range of 100,000–500,000 g/mol [1]. It possesses a glass transition temperature (Tg) of approximately 235 °C [1], a melting point exceeding 400 °C [2], and a density of 0.92 g/mL [2]. Upon neutralization, PEAMA becomes water-soluble and forms hydrogels, serving as a viscosity modifier, dispersing aid, and covalent drug delivery carrier [1][3].

Why Not All Maleic Anhydride Copolymers Are Interchangeable: Critical Thermal and Density Differences


Maleic anhydride-based copolymers exhibit widely divergent physical properties depending on the comonomer. Poly(styrene-alt-maleic anhydride) (SMA) has a Tg of only 164 °C and a density of 1.27 g/mL, while poly(methyl vinyl ether-alt-maleic anhydride) (PMVE/MA) displays a Tg range of 151–154 °C [1][2]. These 71–84 °C Tg gaps and a 27% density disadvantage versus PEAMA make simple generic interchange impossible for applications requiring high-temperature dimensional stability, low-weight formulations, or predictable post-polymerization modification kinetics.

PEAMA CAS 9006-26-2: Quantitative Comparative Evidence Against SMA and PMVE/MA


Glass Transition Temperature: 43–54% Higher Than SMA and PMVE/MA

PEAMA exhibits a glass transition temperature of approximately 235 °C [1]. This is 71 °C higher than poly(styrene-alt-maleic anhydride) (SMA, Tg = 164 °C) [2] and 81–84 °C higher than poly(methyl vinyl ether-alt-maleic anhydride) (PMVE/MA, Tg = 151–154 °C) [3], representing a 43% and 52–54% relative increase, respectively.

thermal stability high-temperature processing polymer selection

Density: 27% Lighter Than SMA for Weight-Critical Formulations

PEAMA has a measured density of 0.92 g/mL at 25 °C [1], which is approximately 27.6% lower than the 1.27 g/mL density of poly(styrene-alt-maleic anhydride) (SMA) [2].

lightweight materials aerospace composites buoyant formulations

Mechanical Reinforcement: 143% Increase in Modulus in Natural Fiber Biocomposites

Vacuum impregnation of bamboo with PEAMA increased the modulus of elasticity (MOE) from 7.82 GPa to 19.0 GPa (+143%) and the modulus of rupture (MOR) from 68.7 MPa to 121.5 MPa (+77%) compared to untreated raw bamboo [1].

natural fiber composites mechanical reinforcement sustainable materials

pH-Responsive Drug Release for Gastrointestinal Targeting

PEAMA-ketoprofen conjugates exhibited pH-dependent release: drug liberation was very slow at gastric pH (~1.2), protecting the active from digestive acids, and accelerated at intestinal pH (~7.4) [1]. This contrasts with free ketoprofen, which shows immediate, pH-independent release.

oral drug delivery pH-responsive release ketoprofen enteric targeting

Colloidal Stability in Simulated Physiological Environments

PEAMA maintained stable particle size, polydispersity index, and zeta potential across pH 1.2–7.4 and in simulated body fluids including 5% dextrose, phosphate-buffered saline (PBS), and 0.9% isotonic NaCl at 37 °C [1]. No aggregation or significant degradation was observed over the study period.

drug carrier stability simulated body fluids zeta potential biocompatibility

PEAMA CAS 9006-26-2: Evidence-Backed Application Scenarios


High-Temperature Polymer Processing and Composite Manufacturing

With a Tg of 235 °C—over 70 °C higher than SMA and PMVE/MA —PEAMA is the preferred maleic anhydride copolymer for processes requiring sustained dimensional stability at elevated temperatures, including autoclave curing of fiber-reinforced composites, hot-melt extrusion of pharmaceutical formulations, and high-temperature adhesive applications.

Lightweight Natural Fiber Biocomposites

PEAMA's low density (0.92 g/mL) combined with its demonstrated ability to increase modulus of elasticity by 143% in bamboo nanocomposites [1] makes it an ideal coupling agent for lightweight, sustainable composite materials in automotive interiors, construction panels, and packaging, where weight reduction directly translates to fuel savings and lower carbon footprint.

Oral Controlled-Release Drug Delivery Systems

PEAMA-drug conjugates exhibit pH-dependent release—slow at gastric pH and accelerated at intestinal pH —enabling enteric-targeted oral formulations that protect acid-labile drugs from gastric degradation and reduce gastric irritation. This property is directly exploitable for non-steroidal anti-inflammatory drugs (NSAIDs), peptides, and other GI-sensitive actives.

Implantable Medical Device Coatings

PEAMA's demonstrated colloidal stability and maintained zeta potential across physiological pH ranges and in simulated body fluids (PBS, dextrose, saline) at 37 °C supports its use as a drug-eluting coating on titanium alloy implants (e.g., hip endoprostheses) for localized, sustained release of bisphosphonates or antibiotics, reducing systemic exposure and improving osseointegration.

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